Diethyl (2-ethylbut-1-en-1-yl)phosphonate
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Overview
Description
Diethyl (2-ethylbut-1-en-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-ethylbut-1-en-1-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide . This reaction typically requires heating and can be catalyzed by various metal catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as palladium or copper may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-ethylbut-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides and phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-ethylbut-1-en-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized as a corrosion inhibitor and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl (2-ethylbut-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the natural substrate from binding .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Diisopropyl phosphonate
Comparison
Diethyl (2-ethylbut-1-en-1-yl)phosphonate is unique due to its specific alkyl substitution, which can influence its reactivity and selectivity in chemical reactions. Compared to other phosphonates, it may exhibit different physical and chemical properties, such as solubility and boiling point .
Properties
CAS No. |
86052-70-2 |
---|---|
Molecular Formula |
C10H21O3P |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
3-(diethoxyphosphorylmethylidene)pentane |
InChI |
InChI=1S/C10H21O3P/c1-5-10(6-2)9-14(11,12-7-3)13-8-4/h9H,5-8H2,1-4H3 |
InChI Key |
APYJDPRULYJVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CP(=O)(OCC)OCC)CC |
Origin of Product |
United States |
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